[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]dimethylamine
Description
Inductive and Resonance Effects
| Substituent | Effect Type | Impact on Pyridine Ring |
|---|---|---|
| Chloro (3-) | Inductive withdrawal | Withdraws electron density via σ-bond polarization. |
| Resonance donation | Weakly donates electrons via lone pairs (meta to substituent). | |
| Trifluoromethyl (5-) | Inductive withdrawal | Strong electron withdrawal due to electronegative fluorine atoms. |
| Resonance donation | Minimal resonance due to steric bulk and lack of lone pairs. |
The combined effect deactivates the pyridine ring, reducing its nucleophilicity and directing electrophilic substitution to positions with lower electron density.
Quantitative Analysis Using Hammett Constants
Hammett substituent constants (σ) quantify electronic effects. For pyridine substituents:
| Substituent | σpara | σmeta | Electronic Impact |
|---|---|---|---|
| Chloro | 0.23 | 0.37 | Moderate electron withdrawal. |
| Trifluoromethyl | 0.54 | 0.43 | Strong electron withdrawal. |
These values confirm the trifluoromethyl group as a stronger deactivating group than chloro.
Consequences for Reactivity
- Electrophilic Substitution : The deactivated pyridine ring resists electrophilic attack, favoring reactions at the ethenyl group or other activated sites.
- Coordination Chemistry : Electron-deficient pyridine nitrogen may act as a ligand, forming complexes with transition metals.
- Optical Properties : The extended conjugation between ethenyl and pyridine may influence UV-Vis absorption spectra.
Properties
IUPAC Name |
(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylethenamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF3N2/c1-16(2)4-3-9-8(11)5-7(6-15-9)10(12,13)14/h3-6H,1-2H3/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YICDEAOTMWXASA-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=C(C=C(C=N1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C1=C(C=C(C=N1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]dimethylamine typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-5-(trifluoromethyl)pyridine.
Formation of Ethenyl Intermediate: The pyridine derivative undergoes a reaction with an appropriate ethenylating agent under controlled conditions to form the ethenyl intermediate.
Dimethylamine Addition: The intermediate is then reacted with dimethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]dimethylamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The ethenyl group can undergo oxidation or reduction under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]dimethylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism by which [(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]dimethylamine exerts its effects involves interactions with specific molecular targets. The trifluoromethyl and chlorine substituents on the pyridine ring enhance its binding affinity to certain enzymes or receptors. The ethenyl group provides additional sites for interaction, while the dimethylamine moiety can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Fluopyram
Structure : N-[2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]-2-(trifluoromethyl)benzamide .
Key Differences :
- Fluopyram replaces the ethenyl-dimethylamine group in Compound E with an ethyl-benzamide moiety.
- Applications : Fluopyram is a succinate dehydrogenase inhibitor (SDHI) fungicide used in crops like cucumbers and tomatoes. Compound E, by contrast, is a metabolite rather than a parent agrochemical .
- Toxicity: Fluopyram induces thyroid tumors in animal studies, raising regulatory concerns .
Table 1: Comparative Properties of Compound E and Fluopyram
[(Z)-2-(Benzenesulfonyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]dimethylamine
Structure : The (Z)-isomer of Compound E, with a benzenesulfonyl substituent .
Key Differences :
2-[3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl]Ethanamine
Structure : A saturated ethylamine derivative lacking the ethenyl group .
Key Differences :
Metabolites: BZM and Olefine Isomers
- BZM (2-(Trifluoromethyl)benzamide) : A fluopyram metabolite with a simpler benzamide structure. It is less bioactive than Compound E but included in residue definitions .
- N-{(E/Z)-2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl}-2-trifluoromethylbenzamide : These isomers combine features of Compound E and fluopyram. Their dual pyridine-benzamide structure may enhance environmental persistence .
Research Findings and Gaps
- Synthesis : Compound E is likely synthesized via pathways similar to those described for 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine, involving palladium-catalyzed hydrogenation .
- Regulatory Status : Compound E is recognized in FAO/WHO pesticide residue assessments but lacks standalone regulatory approval .
Biological Activity
The compound [(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]dimethylamine, also known by its CAS number 326816-37-9, is a pyridine derivative that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H9ClF3N2
- Molecular Weight : 261.07 g/mol
- IUPAC Name : (E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]dimethylamine
The biological activity of [(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]dimethylamine is primarily attributed to its interaction with various biological targets:
- Anticancer Activity : Recent studies have suggested that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, derivatives of piperidine, which share structural characteristics with this compound, have been shown to enhance cytotoxicity against specific tumor cell lines such as FaDu hypopharyngeal carcinoma cells .
- Muscarinic Receptor Interaction : The compound may act as a ligand for the M3 muscarinic acetylcholine receptor (M3R), which is implicated in various physiological processes including cell proliferation and resistance to apoptosis in colorectal cancer . This interaction suggests a potential role in modulating cancer progression.
Biological Activity Data
The following table summarizes key findings related to the biological activity of [(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]dimethylamine and related compounds.
Case Studies
- Antitumor Activity : A study demonstrated that a structurally similar compound exhibited significant antitumor activity in murine models, highlighting the potential for [(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]dimethylamine as a candidate for cancer therapy .
- Inhibition of Pathogenic Bacteria : Research has indicated that derivatives targeting the T3SS can effectively inhibit bacterial virulence factors, suggesting that [(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]dimethylamine may possess similar properties, making it a potential therapeutic agent against bacterial infections .
Q & A
Q. What are the optimized synthetic routes for [(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]dimethylamine, and how do reaction conditions influence yield?
- Methodological Answer : Catalytic hydrogenation of substituted pyridinyl acetonitriles (e.g., 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile) using palladium catalysts in polar aprotic solvents (e.g., DMF) is a key step. For example, hydrogenation of analogous nitriles yields ethanamine derivatives with >90% purity under controlled H₂ pressure (20–50 psi) and temperatures of 60–80°C . Multi-step syntheses may involve:
Coupling reactions : Formation of the ethenyl linker via Heck or Wittig reactions.
Amine functionalization : Dimethylamine introduction via nucleophilic substitution or reductive amination.
Critical parameters : Catalyst loading (5–10% Pd/C), solvent choice (DMF vs. THF), and pH control (neutral to mildly acidic) .
Table 1 : Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Hydrogenation | Pd/C, H₂ (30 psi), DMF, 70°C | 85 | 95 | |
| Coupling | TBTU, NEt₃, DMF, rt | 78 | 98 |
Q. Which analytical techniques are most effective for characterizing structural integrity and purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms stereochemistry (E-configuration) and dimethylamine substitution. Key signals: pyridinyl protons (δ 8.2–8.8 ppm), ethenyl protons (δ 6.5–7.2 ppm, J = 16 Hz for trans coupling) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₁H₁₁ClF₃N₂: calc. 283.05, obs. 283.04) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .
Q. How does the compound behave under varying pH and temperature conditions?
- Methodological Answer :
- Hydrolytic Stability : The trifluoromethyl group enhances resistance to hydrolysis, but the ethenyl linker may degrade under strong acidic/basic conditions (pH < 2 or >12). Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days .
- Thermal Analysis : Differential scanning calorimetry (DSC) reveals a melting point of ~150–160°C, with decomposition above 250°C .
Advanced Research Questions
Q. What structure-activity relationships (SAR) govern its biological activity?
- Methodological Answer :
- Pyridinyl Substituents : The 3-chloro-5-(trifluoromethyl) group enhances lipophilicity (logP ~2.5) and target binding. Replacement with electron-withdrawing groups (e.g., nitro) reduces activity by 50% in enzyme inhibition assays .
- Ethenyl Linker : The E-configuration is critical; Z-isomers show 10-fold lower potency in receptor-binding studies .
Table 2 : SAR of Analogues
| Modification | Biological Activity (% Inhibition) | logP |
|---|---|---|
| 3-Cl, 5-CF₃ | 95 | 2.5 |
| 3-NO₂, 5-CF₃ | 45 | 1.8 |
| Z-isomer | 8 | 2.3 |
Q. What mechanistic insights explain its interaction with biological targets?
- Methodological Answer :
- Binding Assays : Surface plasmon resonance (SPR) reveals nM affinity for kinase targets (e.g., Kd = 12 nM for MAPK1). Competitive inhibition is observed with ATP analogues .
- In Vitro Studies : Dose-dependent apoptosis in cancer cell lines (IC₅₀ = 0.5–2 µM) correlates with caspase-3 activation .
Q. How can computational modeling predict its target specificity?
- Methodological Answer :
- Docking Simulations : AutoDock Vina models predict hydrogen bonding between the pyridinyl nitrogen and kinase active sites (e.g., Glu94 in MAPK1).
- MD Simulations : 100-ns trajectories confirm stable binding, with RMSD < 2 Å .
Q. What strategies mitigate thermodynamic instability in aqueous formulations?
- Methodological Answer :
- Lyophilization : Co-formulation with trehalose (1:1 w/w) improves stability to >6 months at 4°C.
- Nanoparticle Encapsulation : PLGA nanoparticles (150 nm) enhance solubility (5 mg/mL vs. 0.2 mg/mL free compound) and reduce hydrolysis by 70% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
